molecular formula C11H6Cl2N4 B1455049 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole CAS No. 882562-56-3

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole

Cat. No. B1455049
M. Wt: 265.09 g/mol
InChI Key: IXRXAUUILFDWTP-UHFFFAOYSA-N
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Description

“1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole” is a chemical compound that contains a pyrimidine and imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole” consists of a pyrimidine and imidazole ring . The imidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds derived from 1H-benzo[d]imidazole possess significant antimicrobial properties. Specifically, a variety of benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria. Some of these compounds exhibited antimicrobial activity comparable to standard antibiotics like Streptomycin and Benzyl penicillin, as well as antifungal activity against Fluconazole. These findings indicate the potential of benzimidazole derivatives in the development of new antimicrobial agents (Reddy & Reddy, 2010).

Anticancer Activity

Several studies have focused on synthesizing benzimidazole derivatives with potential anticancer activity. For example, benzimidazoles bearing an oxadiazole nucleus have been synthesized under microwave irradiation, showing significant to good in vitro anticancer activity against a National Cancer Institute (NCI) 60 cell line panel. One compound, in particular, demonstrated significant growth inhibition activity, highlighting the role of these derivatives as prospective anticancer agents (Rashid, Husain, & Mishra, 2012). Additionally, other benzimidazole–thiazole derivatives have shown promising anticancer activity against cancerous cell lines such as HepG2 and PC12, further underscoring the therapeutic potential of benzimidazole compounds in cancer treatment (Nofal et al., 2014).

Antioxidant Activity

Benzimidazole derivatives have also been evaluated for their antioxidant properties. A series of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones were synthesized and screened for their antimicrobial and antioxidant activities. This study highlights the multifunctional nature of benzimidazole compounds, which could be beneficial in treating diseases associated with oxidative stress (Ravindernath, Reddy, & Sunil, 2013).

Synthesis of Novel Compounds

The versatility of the benzimidazole framework has enabled the synthesis of a wide range of novel compounds with potential pharmacological applications. For instance, benzimidazole-condensed ring systems have been developed as new antineoplastic agents, exhibiting variable degrees of antineoplastic activity against certain cell lines tested. This underscores the significance of the benzimidazole scaffold in medicinal chemistry for the development of new therapeutic agents (Abdel-Hafez, 2007).

Future Directions

Imidazole derivatives, including “1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole”, have potential therapeutic values for treating various diseases . The rapid expansion of imidazole-based medicinal chemistry suggests promising future directions for the development of new drugs .

properties

IUPAC Name

1-(2,5-dichloropyrimidin-4-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-5-14-11(13)16-10(7)17-6-15-8-3-1-2-4-9(8)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRXAUUILFDWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=NC(=NC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743560
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole

CAS RN

882562-56-3
Record name 1-(2,5-Dichloro-4-pyrimidinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882562-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-Dichloropyrimidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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